molecular formula C9H8Cl2O3 B11879129 Methyl 2,6-dichloro-3-methoxybenzoate

Methyl 2,6-dichloro-3-methoxybenzoate

Cat. No.: B11879129
M. Wt: 235.06 g/mol
InChI Key: JNVDRHPOEZWRHN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,6-dichloro-3-methoxybenzoate can be synthesized through the esterification of 2,6-dichloro-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants under acidic conditions to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action for methyl 2,6-dichloro-3-methoxybenzoate largely depends on its derivatives and their specific applications. Generally, the compound can interact with biological targets through its functional groups, influencing molecular pathways such as enzyme inhibition or receptor binding .

Biological Activity

Methyl 2,6-dichloro-3-methoxybenzoate is an organic compound that has garnered attention for its diverse biological activities. This compound, characterized by a benzene ring with two chlorine atoms and a methoxy group, plays significant roles in agrochemicals and pharmaceuticals. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

This compound has the following structural features:

  • Chlorine Substituents : Located at the 2 and 6 positions of the benzene ring.
  • Methoxy Group : Positioned at the 3 position, enhancing its solubility and potential biological interactions.

The molecular formula is C9H8Cl2O3C_9H_8Cl_2O_3 with a molecular weight of approximately 221.04 g/mol. Its unique structure contributes to its reactivity and biological activity.

1. Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. The presence of the methoxy group enhances binding affinity to specific biological targets, making it a candidate for use in biochemical pathways as an inhibitor.

2. Antifeedant Activity

The compound has shown notable antifeedant activity against herbivorous insects. This property makes it a potential candidate for sustainable pest management in agricultural practices. The structural features contribute to its effectiveness in disrupting feeding behavior.

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. These studies typically measure the half-maximal inhibitory concentration (IC50) values to determine effectiveness:

Cell LineIC50 (µM)Reference
MES-SA/Dx50.183 ± 0.016
Sensitive Cells0.020 ± 0.006

These results indicate varying levels of cytotoxicity, suggesting that while the compound may have therapeutic potential, further studies are necessary to evaluate its safety profile.

Case Study 1: Agrochemical Applications

In a study focusing on agrochemical applications, this compound was tested for its efficacy as a pesticide. Results showed significant reductions in pest populations when applied at specific concentrations, highlighting its potential as an effective pest control agent.

Case Study 2: Pharmaceutical Research

A pharmaceutical study explored the compound's role as an intermediate in synthesizing other biologically active molecules. The findings suggested that derivatives of this compound could possess enhanced biological activities compared to the parent compound .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within biological systems. The chlorine and methoxy groups play crucial roles in modulating these interactions, influencing both enzyme inhibition and cellular responses.

Properties

Molecular Formula

C9H8Cl2O3

Molecular Weight

235.06 g/mol

IUPAC Name

methyl 2,6-dichloro-3-methoxybenzoate

InChI

InChI=1S/C9H8Cl2O3/c1-13-6-4-3-5(10)7(8(6)11)9(12)14-2/h3-4H,1-2H3

InChI Key

JNVDRHPOEZWRHN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)C(=O)OC)Cl

Origin of Product

United States

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